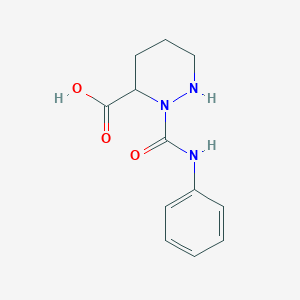
2-(Phenylcarbamoyl)hexahydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylcarbamoyl)hexahydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C12H15N3O3 It is known for its unique structure, which includes a hexahydropyridazine ring substituted with a phenylcarbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylcarbamoyl)hexahydropyridazine-3-carboxylic acid typically involves the reaction of hexahydropyridazine-3-carboxylic acid with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylcarbamoyl)hexahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Phenylcarbamoyl)hexahydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Phenylcarbamoyl)hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Hexahydropyridazine-3-carboxylic acid: Lacks the phenylcarbamoyl group, resulting in different reactivity and applications.
Phenylcarbamoyl derivatives: Compounds with similar structures but different ring systems or substituents.
Uniqueness
2-(Phenylcarbamoyl)hexahydropyridazine-3-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
2-(Phenylcarbamoyl)hexahydropyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a hexahydropyridazine core with a phenylcarbamoyl substituent and a carboxylic acid group. The structure can be represented as follows:
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- NMDA Receptor Modulation : Similar compounds have shown affinity for the glycine-binding site of the NMDA receptor complex, suggesting that this compound may also interact with this receptor, potentially influencing excitatory neurotransmission and neuroprotection .
- Antimycobacterial Activity : Structural analogs have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, indicating that the compound could possess similar properties .
- Antioxidant Properties : Related compounds have exhibited antioxidant activities, which may contribute to their therapeutic effects by reducing oxidative stress in biological systems .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | Effect | Reference |
|---|---|---|
| NMDA Receptor Affinity | Inhibition of convulsions in mice | |
| Antimycobacterial Activity | MIC = 1.56 μg/mL against M. tuberculosis | |
| Antioxidant Activity | High reducing power in assays |
Case Studies
- In Vivo Studies on NMDA Receptor Antagonists :
- Antimycobacterial Evaluation :
Properties
CAS No. |
62222-00-8 |
|---|---|
Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-(phenylcarbamoyl)diazinane-3-carboxylic acid |
InChI |
InChI=1S/C12H15N3O3/c16-11(17)10-7-4-8-13-15(10)12(18)14-9-5-2-1-3-6-9/h1-3,5-6,10,13H,4,7-8H2,(H,14,18)(H,16,17) |
InChI Key |
RHMKVAUIGIHTEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(NC1)C(=O)NC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















